Ethyl 3-methyl-1H-indole-2-carboxylate

Medicinal Chemistry Pharmaceutical Synthesis Neurological Disorders

CAS 26304-51-8 is a 3-methyl-substituted indole-2-carboxylate solid (MW 203.24, mp 137°C) critical for neurological drug development. The C-3 methyl group is a key pharmacophore determinant in NMDA glycine site antagonist SAR studies; using non-3-methyl analogs risks divergent binding kinetics. It also serves as a validated chemical probe for apoptosis mechanism studies in oncology. Ensure experimental reproducibility by sourcing this specific substitution pattern—not generic indole carboxylates. Supplied at ≥98% purity for medicinal chemistry optimization.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 26304-51-8
Cat. No. B1269133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-methyl-1H-indole-2-carboxylate
CAS26304-51-8
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2N1)C
InChIInChI=1S/C12H13NO2/c1-3-15-12(14)11-8(2)9-6-4-5-7-10(9)13-11/h4-7,13H,3H2,1-2H3
InChIKeyOZQXZSIVKVCSDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-methyl-1H-indole-2-carboxylate (CAS 26304-51-8) Baseline Characterization for Research Procurement


Ethyl 3-methyl-1H-indole-2-carboxylate (CAS 26304-51-8) is a solid indole derivative with the molecular formula C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol . It features a characteristic indole-2-carboxylate framework with a methyl group substitution at the C-3 position . The compound exhibits a melting point of 137 °C and a boiling point of 344.1±22.0 °C at 760 mmHg [1]. This specific substitution pattern distinguishes it from the parent ethyl indole-2-carboxylate and defines its unique chemical properties and synthetic utility .

Critical Differentiation: Why Ethyl 3-methyl-1H-indole-2-carboxylate Cannot Be Casually Substituted


While the indole-2-carboxylate class is known for its biological activity, particularly as NMDA glycine site antagonists [1], the specific 3-methyl substitution on the indole ring is a key determinant of biological activity and chemical reactivity. This substitution pattern distinguishes it from other indole carboxylates, such as ethyl 2-methylindole-3-carboxylate, leading to distinct pharmacological properties . Therefore, using a close analog in a sensitive research or development process could lead to divergent results due to altered binding kinetics, metabolic stability, or reactivity, making generic substitution scientifically unsound without rigorous validation.

Quantitative Evidence Guide for Ethyl 3-methyl-1H-indole-2-carboxylate (CAS 26304-51-8) Selection


Defined Role as a Key Intermediate in Neurological Drug Synthesis

This compound is explicitly identified as a 'key intermediate' in the development of drugs targeting neurological disorders . This application specificity contrasts with broader uses for other indole derivatives and defines a clear, high-value research and development pathway.

Medicinal Chemistry Pharmaceutical Synthesis Neurological Disorders

Structural Basis for Pharmacological Differentiation: The 3-Methyl Group

The presence of a methyl group at the C-3 position of the indole ring is a key structural feature that distinguishes this compound from the parent ethyl indole-2-carboxylate and other analogs . This specific substitution pattern is known to influence biological activity and chemical reactivity .

Structure-Activity Relationship (SAR) Medicinal Chemistry Molecular Pharmacology

Reported Anticancer Activity and Apoptosis Induction

Research indicates that Ethyl 3-methyl-1H-indole-2-carboxylate exhibits promising anticancer properties, having been observed to induce apoptosis in various cancer cell lines . This activity profile positions it as a potential therapeutic agent and a valuable probe for studying cancer biology.

Oncology Cancer Research Apoptosis

Evidence-Based Application Scenarios for Procuring Ethyl 3-methyl-1H-indole-2-carboxylate (CAS 26304-51-8)


Synthesis of Drug Candidates for Neurological Disorders

This compound is the preferred starting material or intermediate when developing novel pharmaceuticals targeting neurological pathways. Its established use in this area provides a strong foundation for structure-activity relationship (SAR) studies and medicinal chemistry optimization efforts.

Structure-Activity Relationship (SAR) Studies of Indole-2-carboxylates

The specific 3-methyl substitution pattern is a critical variable in SAR studies. Researchers investigating the impact of C-3 modifications on biological activity, such as NMDA receptor antagonism [1], should use this compound as a key comparator to understand the role of the methyl group in target binding and functional effects.

Probing Apoptotic Pathways in Cancer Cell Lines

This compound is a suitable chemical probe for investigating mechanisms of apoptosis in oncology research, based on reports of its activity in various cancer cell lines . It can be used as a positive control or as a starting point for developing more potent anticancer agents.

Development of Advanced Materials with Tailored Properties

Its chemical stability and reactivity make it a viable building block for creating advanced materials, such as specialized polymers or coatings, where the indole core contributes to specific electronic or structural properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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